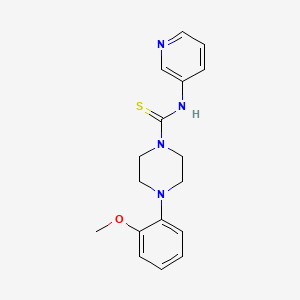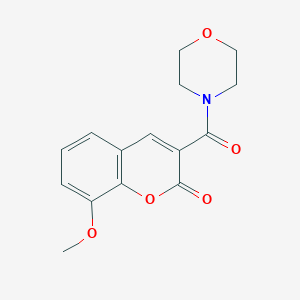
4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide is a chemical compound that has been studied for its potential in various applications, including its role in medicinal chemistry. This compound belongs to a class of compounds known for their ability to interact with biological systems, often through the inhibition of specific enzymes or receptors.
Synthesis Analysis
- The synthesis of similar compounds involves the use of malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-spot reaction at room temperature (Wu Feng, 2011).
- The synthesis process can yield compounds with significant antibacterial activity and specificity toward bacterial enzymes, as demonstrated by related compounds (Timothy L. Foley et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds has been studied using various techniques such as NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).
Chemical Reactions and Properties
- Compounds in this class have shown the ability to interact with bacterial enzymes and exhibit antibacterial activity, as seen in related compounds (Timothy L. Foley et al., 2014).
Physical Properties Analysis
- The physical properties of similar compounds, such as solubility, melting point, and stability, are typically determined through standard chemical analysis methods. However, specific details on the physical properties of 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide are not provided in the available literature.
Chemical Properties Analysis
- The chemical properties, including reactivity and potential interactions with other chemical entities, are often studied in the context of their application in medicinal chemistry and biological systems. For example, related compounds have been evaluated for their potential as antibacterial agents (Timothy L. Foley et al., 2014).
科学的研究の応用
Radiolabeled Antagonist for Neurotransmitter Study
Research has utilized 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide, particularly its fluorine-18 labeled version, as a potent antagonist for studying serotonin 5-HT1A receptors. This compound, known as [18F]p-MPPF, has been used in positron emission tomography (PET) for investigating serotonergic neurotransmission. The studies cover aspects like chemistry, radiochemistry, toxicity, and metabolism, in addition to animal and human data acquired through PET imaging (Plenevaux et al., 2000).
Antibacterial and Antitumor Activity
Another study identified derivatives of 4-(2-methoxyphenyl)-N-3-pyridinyl-1-piperazinecarbothioamide as inhibitors of bacterial phosphopantetheinyl transferase, demonstrating antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus. These compounds showed potential in attenuating secondary metabolism in bacteria and thwarting their growth without causing rapid cytotoxic responses in human cells (Foley et al., 2014). Additionally, derivatives have been explored for their antitumor properties, particularly in inhibiting tumor cell proliferation.
Neuropharmacological Research
The compound has been a significant contributor to neuropharmacological research. It has been used to study various neurological and psychiatric conditions, including Alzheimer's disease. For instance, a study using 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide demonstrated the quantification of 5-HT(1A) receptors in the brains of Alzheimer's disease patients using PET imaging (Kepe et al., 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(2-methoxyphenyl)-N-pyridin-3-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-22-16-7-3-2-6-15(16)20-9-11-21(12-10-20)17(23)19-14-5-4-8-18-13-14/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIWTFCCCCYLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518867.png)


![8-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518879.png)
![2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518882.png)
![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)
![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)

![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)
![2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5518926.png)

![N-[2-(dimethylamino)-4-quinolinyl]benzamide](/img/structure/B5518935.png)